3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide
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Description
3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide, or BHNB, is a small molecule that has recently gained attention for its potential use in the medical and scientific fields. This molecule has a variety of properties, including being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. BHNB has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to be a strong antioxidant and has been suggested as a potential therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been utilized in the synthesis and structural analysis of various bioactive molecules and derivatives. For example, it has been involved in the synthesis of resorcinols, a family of bioactive molecules, through reactions with different aldehydes and subsequent processes like dehydroxylation and demethylation (Alonso, Ramón, & Yus, 1997).
Reaction Mechanisms
- It is significant in understanding reaction mechanisms, especially in the context of thermal degradation and formation of hazardous combustion byproducts from brominated hydrocarbons. An example is the study of 2-bromophenol's pyrolytic degradation, which aids in comprehending the formation of brominated dioxins and other combustion byproducts (Evans & Dellinger, 2003).
Material Synthesis
- The compound has been instrumental in the synthesis of macrocycles and their complexes, particularly in the creation of novel materials with potential applications in molecular engineering and design (Baranová et al., 2017).
Anti-Cancer Activity
- A key area of research has been the investigation of the compound's derivatives for anti-cancer properties. Studies have synthesized and elucidated the structure of various analogs, demonstrating their potent activity against specific cancer targets like PI3K and DNA-PK (Morrison et al., 2016).
Catalysis and Chemical Transformations
- Its derivatives have been explored in catalysis and chemical transformations, contributing to the development of new synthetic methodologies. For example, it has been used in lithiation reactions under Barbier-type conditions to form α-hydroxy or α-amino amides, showcasing its utility in synthetic organic chemistry (Ramón & Yus, 1996).
Fluorescent Sensing and Imaging
- The compound's derivatives have also been applied in the field of fluorescent sensing and live cells imaging, demonstrating its potential in biochemical and medical diagnostics (Anand, Kumar, & Sahoo, 2018).
properties
IUPAC Name |
3-bromo-N-[(2-hydroxyphenyl)methyl]-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-20-11-5-10-18(15-20)24(28)26(16-19-8-2-4-14-23(19)27)22-13-6-9-17-7-1-3-12-21(17)22/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWYWFFBNZOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide |
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